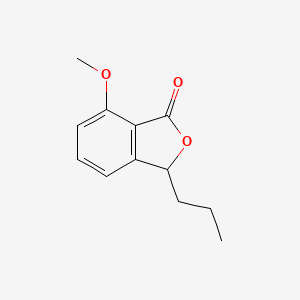![molecular formula C30H22Sn2 B14399093 (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] CAS No. 89704-92-7](/img/structure/B14399093.png)
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of tin atoms bonded to ethynyl groups and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] typically involves the reaction of diphenyltin dichloride with ethynylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours. After completion, the product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems or large-scale recrystallization units.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds are used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and phenyl-substituted tin compounds.
Reduction: Lower oxidation state tin compounds and ethynyl derivatives.
Substitution: Various substituted organotin compounds depending on the reagents used.
Applications De Recherche Scientifique
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotin compounds and as a catalyst in certain organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an anticancer agent.
Industry: Used in the production of advanced materials and as a stabilizer in certain polymer formulations.
Mécanisme D'action
The mechanism of action of (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can form complexes with metal ions and proteins, affecting their function. It can also interact with DNA and other nucleic acids, potentially leading to changes in gene expression and cellular activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)germane]
- (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)silane]
- (Ethyne-1,2-diyl)bis[ethynyl(diphenyl)lead]
Uniqueness
(Ethyne-1,2-diyl)bis[ethynyl(diphenyl)stannane] is unique due to the presence of tin atoms, which impart distinct chemical and physical properties compared to its germanium, silicon, and lead analogs
Propriétés
Numéro CAS |
89704-92-7 |
|---|---|
Formule moléculaire |
C30H22Sn2 |
Poids moléculaire |
619.9 g/mol |
Nom IUPAC |
ethynyl-[2-[ethynyl(diphenyl)stannyl]ethynyl]-diphenylstannane |
InChI |
InChI=1S/4C6H5.2C2H.C2.2Sn/c4*1-2-4-6-5-3-1;3*1-2;;/h4*1-5H;2*1H;;; |
Clé InChI |
FLQNHAPVXIWCQN-UHFFFAOYSA-N |
SMILES canonique |
C#C[Sn](C#C[Sn](C#C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



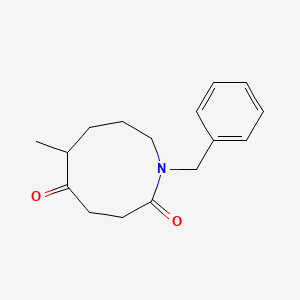
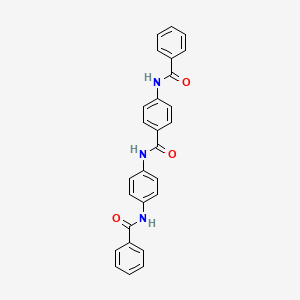
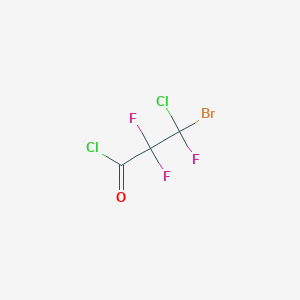
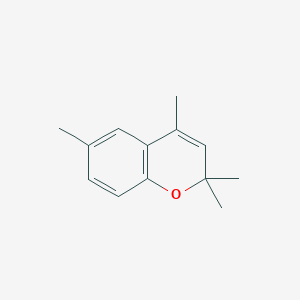
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
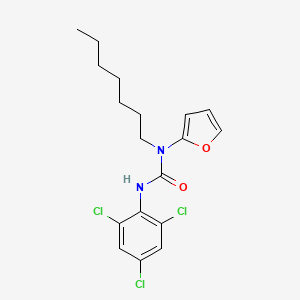
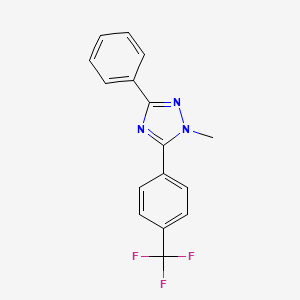
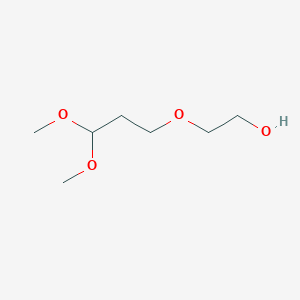
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

